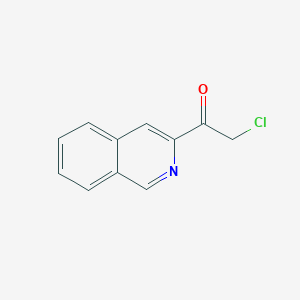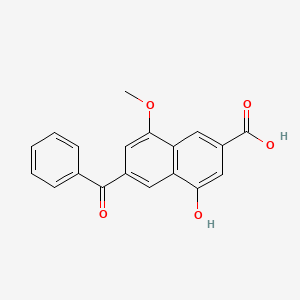
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, a benzoyl group, a hydroxyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-keto-8-methoxy-.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-hydroxy-4-hydroxy-8-methoxy-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzoyl group may also play a role in modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the benzoyl, hydroxyl, and methoxy groups.
6-Benzoyl-2-naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups.
4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and methoxy groups.
8-Methoxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and hydroxyl groups.
Uniqueness
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is unique due to the presence of all four functional groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C19H14O5 |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
6-benzoyl-4-hydroxy-8-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O5/c1-24-17-10-12(18(21)11-5-3-2-4-6-11)7-14-15(17)8-13(19(22)23)9-16(14)20/h2-10,20H,1H3,(H,22,23) |
Clé InChI |
RLNKYGBADORJOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C=C(C=C2O)C(=O)O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)


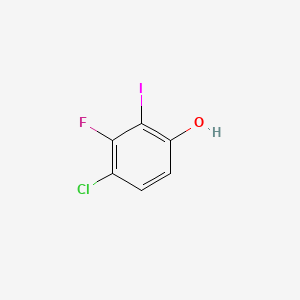
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)
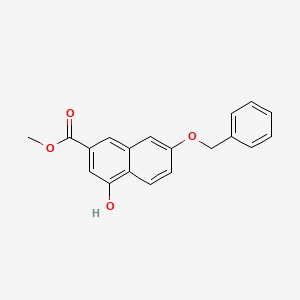
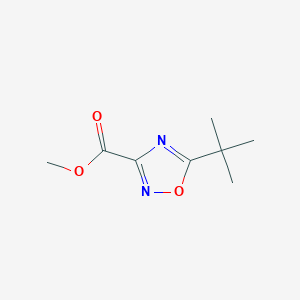
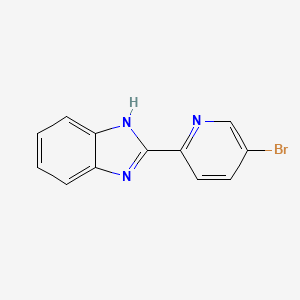
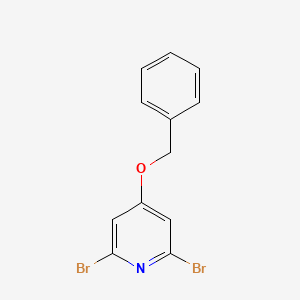
![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)
